Chemical structure and properties of 3-((3-Fluoro-4-methoxybenzyl)oxy)azetidine
Chemical structure and properties of 3-((3-Fluoro-4-methoxybenzyl)oxy)azetidine
Comprehensive Technical Guide: 3-((3-Fluoro-4-methoxybenzyl)oxy)azetidine
Executive Summary 3-((3-Fluoro-4-methoxybenzyl)oxy)azetidine (CAS: 1121622-12-5) is a high-value heterocyclic building block used extensively in medicinal chemistry. It serves as a critical intermediate for introducing the azetidine core—a four-membered nitrogen heterocycle—into drug candidates. The azetidine ring acts as a superior bioisostere for pyrrolidines and piperidines, offering reduced lipophilicity (LogP) and altered metabolic profiles due to its high ring strain (~25 kcal/mol) and distinct vector geometry. The 3-fluoro-4-methoxybenzyl moiety functions as a lipophilic pharmacophore, where the fluorine atom blocks metabolic oxidation at the 3-position of the phenyl ring, enhancing in vivo stability.
Part 1: Chemical Identity & Physicochemical Profile[1]
This compound combines a strained azetidine amine with a substituted benzyl ether. The ether linkage at the C3 position of the azetidine creates a non-planar geometry, often described as a "puckered" conformation, which can improve the solubility and selectivity of the final drug molecule compared to flat aromatic linkers.
Table 1: Key Physicochemical Properties
| Property | Value / Description | Note |
| IUPAC Name | 3-[(3-Fluoro-4-methoxyphenyl)methoxy]azetidine | |
| CAS Number | 1121622-12-5 | |
| Molecular Formula | C₁₁H₁₄FNO₂ | |
| Molecular Weight | 211.23 g/mol | Free base |
| Predicted pKa | ~9.6 | Secondary amine (azetidine N) |
| Predicted LogP | ~1.2 - 1.6 | Lower than pyrrolidine analogs |
| Boiling Point | ~299°C | Predicted at 760 mmHg |
| Density | ~1.18 g/cm³ | |
| Geometry | C3-substituted Azetidine | Puckered ring (~30° fold angle) |
Part 2: Medicinal Chemistry Utility & Logic
The selection of 3-((3-Fluoro-4-methoxybenzyl)oxy)azetidine in a drug design campaign is rarely accidental. It addresses specific multiparametric optimization (MPO) challenges:
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Lipophilicity Modulation (LogD Lowering): Replacing a cyclohexyl or phenyl linker with an azetidine ring significantly lowers cLogP due to the solubilizing effect of the basic amine and the polarity of the ether oxygen. This reduction is critical for improving oral bioavailability and reducing promiscuous binding (off-target toxicity).
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Metabolic Blocking: The 3-Fluoro substituent on the benzyl ring is a strategic metabolic blocker. It prevents cytochrome P450-mediated hydroxylation at the electron-rich position ortho to the methoxy group.
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Vector Positioning: The azetidine 3-ether linkage provides a specific exit vector (approx. 109°) that differs from the 1,4-disubstituted piperidine (180°) or 1,3-substituted pyrrolidine. This geometric differentiation allows the benzyl group to access unique sub-pockets within a target protein binding site.
Diagram 1: Structural Logic & Bioisosterism
Caption: Strategic advantages of the azetidine-ether scaffold in medicinal chemistry optimization.
Part 3: Synthesis & Manufacturing Protocols
The synthesis of 3-((3-Fluoro-4-methoxybenzyl)oxy)azetidine typically follows a convergent route. The most robust industrial method involves the Williamson ether synthesis between an N-protected 3-hydroxyazetidine and a substituted benzyl halide, followed by deprotection.
Diagram 2: Synthetic Pathway
Caption: Two-step convergent synthesis via Williamson etherification and acidic deprotection.
Detailed Experimental Protocol
Step 1: Etherification (Formation of Intermediate)
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Reagents: N-Boc-3-hydroxyazetidine (1.0 eq), 3-Fluoro-4-methoxybenzyl bromide (1.1 eq), Sodium Hydride (60% dispersion in oil, 1.2 eq), DMF (anhydrous).
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Protocol:
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Charge a flame-dried round-bottom flask with N-Boc-3-hydroxyazetidine dissolved in anhydrous DMF (0.2 M concentration) under nitrogen atmosphere.
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Cool the solution to 0°C using an ice bath.
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Add Sodium Hydride (NaH) portion-wise over 15 minutes. Allow the mixture to stir at 0°C for 30 minutes to ensure complete deprotonation (formation of the alkoxide).
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Add 3-Fluoro-4-methoxybenzyl bromide dropwise (dissolved in minimal DMF if solid).
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Remove the ice bath and allow the reaction to warm to room temperature (25°C). Stir for 4–16 hours. Monitor by TLC or LC-MS for disappearance of the starting alcohol.
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Quench: Carefully add water or saturated NH₄Cl solution at 0°C to quench excess hydride.
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Workup: Extract with Ethyl Acetate (3x). Wash combined organics with water (2x) and brine (1x) to remove DMF. Dry over Na₂SO₄, filter, and concentrate in vacuo.
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Purification: Purify the crude oil via silica gel flash chromatography (Hexanes/Ethyl Acetate gradient) to yield the N-Boc protected ether.
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Step 2: Deprotection (Isolation of Target)
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Reagents: Trifluoroacetic acid (TFA) or 4M HCl in Dioxane, Dichloromethane (DCM).
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Protocol:
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Dissolve the purified intermediate from Step 1 in DCM (0.1 M).
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Add TFA (10–20 equivalents) or 4M HCl/Dioxane (5–10 equivalents) at 0°C.
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Stir at room temperature for 1–2 hours. Monitor for loss of the Boc group (M-100 mass loss in MS).
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Isolation (Free Base): Concentrate the mixture. Redissolve in DCM and wash with saturated NaHCO₃ solution (pH ~8). Dry the organic layer (Na₂SO₄) and concentrate to yield the free amine oil.
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Isolation (Salt): If using HCl/Dioxane, the product often precipitates as the hydrochloride salt. Filter and wash with diethyl ether to obtain the solid HCl salt (preferred for storage).
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Part 4: Handling, Stability & Safety
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Storage: The free amine is prone to absorbing CO₂ from the air (carbamate formation). Store under inert gas (Argon/Nitrogen) at -20°C. The Hydrochloride (HCl) or Trifluoroacetate (TFA) salts are significantly more stable and can be stored at 2-8°C.
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Hazards:
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Azetidines: Potential skin irritants/sensitizers. Handle in a fume hood.
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Benzyl Halides (Reagent): Potent lachrymators and alkylating agents.
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Solubility:
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Free Base: Soluble in DCM, Methanol, DMSO, Ethyl Acetate.
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Salts: Soluble in Water, Methanol, DMSO; insoluble in non-polar solvents (Hexanes).
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References
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Saejong, P., et al. (2023).[1] Synthesis of oxetane and azetidine ethers as ester isosteres by Brønsted acid catalysed alkylation. Royal Society of Chemistry. Retrieved February 13, 2026, from [Link]
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PubChem . (n.d.).[2] Azetidine Compound Summary and Safety Data. National Library of Medicine.[2] Retrieved February 13, 2026, from [Link]
Sources
- 1. Synthesis of oxetane and azetidine ethers as ester isosteres by Brønsted acid catalysed alkylation of alcohols with 3-aryl-oxetanols and 3-aryl-azetid ... - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB00731F [pubs.rsc.org]
- 2. Azetidine | C3H7N | CID 10422 - PubChem [pubchem.ncbi.nlm.nih.gov]
